molecular formula C12H9ClO5 B12613770 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid CAS No. 920283-77-8

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid

Cat. No.: B12613770
CAS No.: 920283-77-8
M. Wt: 268.65 g/mol
InChI Key: MGBJTZOBLVZNKF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyhexa-dienedioic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyhexa-dienedioic acid structure sets it apart from other similar compounds.

Properties

CAS No.

920283-77-8

Molecular Formula

C12H9ClO5

Molecular Weight

268.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C12H9ClO5/c13-8-3-1-7(2-4-8)9(11(15)16)5-6-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18)

InChI Key

MGBJTZOBLVZNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=C(C(=O)O)O)C(=O)O)Cl

Origin of Product

United States

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